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molecular formula C14H13NO3 B8811862 Methyl 6-(phenoxymethyl)nicotinate

Methyl 6-(phenoxymethyl)nicotinate

Cat. No. B8811862
M. Wt: 243.26 g/mol
InChI Key: FADMFMVSTNWQBZ-UHFFFAOYSA-N
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Patent
US08969389B2

Procedure details

To a solution of phenol (489 mg, 5.21 mmol) and K2CO3 (1.44 g, 10.4 mmol) in DMF (15 mL) was added methyl 6-(bromomethyl)nicotinate (1.1a) (1.20 g, 5.21 mmol). The reaction was stirred at room temperature for 30 min and then diluted with water to give 1.2a after isolation by vacuum filtration and further drying in vacuo (810 mg): 1H-NMR (400 MHz, CDCl3) δ 9.21 (d, J=2.0 Hz, 1H), 8.34 (dd, J=8.0, 2.0 Hz, 1H), 7.67 (d, J=8.0 Hz, 1H), 7.37-7.26 (m, 2H), 7.05-6.96 (m, 3H), 5.34 (s, 2H), 3.99 (s, 3H); LC-MS (220 nm) >98%, 244.2 [M+H].
Quantity
489 mg
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=1>CN(C=O)C.O>[O:7]([CH2:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
489 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.44 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
BrCC1=NC=C(C(=O)OC)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC1=NC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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